4-(2,2-difluoroethoxy)-1H-pyrazole
Description
Properties
CAS No. |
2752129-81-8 |
|---|---|
Molecular Formula |
C5H6F2N2O |
Molecular Weight |
148.1 |
Purity |
95 |
Origin of Product |
United States |
Methodological & Application
Application Notes and Protocols for the Synthesis and Analysis of 4-(2,2-difluoroethoxy)-1H-pyrazole: A Key Intermediate for SDHI Fungicides
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and professionals engaged in the development of agrochemicals, specifically focusing on Succinate Dehydrogenase Inhibitor (SDHI) fungicides. We present detailed protocols for the synthesis, purification, and analytical characterization of 4-(2,2-difluoroethoxy)-1H-pyrazole, a crucial intermediate in the manufacture of several modern SDHI fungicides. The methodologies described herein are grounded in established chemical principles and are designed to be both robust and reproducible. This guide emphasizes the causality behind experimental choices, ensuring a deep understanding of the underlying chemistry.
Introduction: The Significance of this compound in SDHI Fungicides
Succinate Dehydrogenase Inhibitors (SDHIs) represent a significant class of fungicides that play a vital role in modern crop protection.[1][2] Their mode of action involves the inhibition of the succinate dehydrogenase enzyme (Complex II) in the mitochondrial respiratory chain of fungi, thereby blocking energy production and leading to fungal cell death.[1][3] The pyrazole-carboxamide scaffold is a common feature in many commercial SDHI fungicides.[1][3][4]
The this compound moiety is a key building block in the synthesis of potent SDHI fungicides. The introduction of the difluoroethoxy group at the 4-position of the pyrazole ring can significantly enhance the biological activity and metabolic stability of the final fungicide molecule. This guide provides detailed, field-proven insights into the synthesis and quality control of this important intermediate.
Mechanism of Action of SDHI Fungicides
The following diagram illustrates the role of the SDH enzyme in the fungal respiratory chain and its inhibition by SDHI fungicides.
Figure 1: Mechanism of SDHI Fungicide Action.
Synthesis of this compound
The synthesis of this compound can be efficiently achieved through a two-step process starting from readily available materials. The key steps are the formation of the 4-hydroxy-1H-pyrazole intermediate followed by O-alkylation with a suitable 2,2-difluoroethylating agent.
Synthetic Pathway Overview
The overall synthetic route is depicted below. This pathway is designed for high yield and purity, minimizing the formation of byproducts.
Figure 2: Synthetic Pathway for this compound.
Step-by-Step Experimental Protocols
Protocol 2.2.1: Synthesis of 4-Hydroxy-1H-pyrazole
This protocol is adapted from established methods for the synthesis of substituted pyrazoles.[5][6][7]
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add diethyl malonate (50 g, 0.31 mol) and triethyl orthoformate (50 g, 0.34 mol).
-
Reaction: Slowly add acetic anhydride (64 g, 0.63 mol) to the stirred mixture. Heat the reaction mixture to reflux (approximately 120-130 °C) for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Intermediate Isolation (Optional but Recommended): After cooling, the excess reagents and acetic acid can be removed by distillation under reduced pressure to yield crude diethyl 2-(ethoxymethylene)malonate.
-
Cyclization: To the crude intermediate in the flask, add ethanol (200 mL). Slowly add hydrazine hydrate (16 g, 0.32 mol) via the dropping funnel while maintaining the temperature below 40 °C with an ice bath.
-
Reaction Completion: After the addition is complete, heat the mixture to reflux for 3 hours.
-
Workup and Isolation: Cool the reaction mixture to room temperature. The product, 4-hydroxy-1H-pyrazole, will precipitate. Filter the solid, wash with cold ethanol, and dry under vacuum.
Protocol 2.2.2: Synthesis of this compound
This O-alkylation protocol is based on analogous procedures for the alkylation of hydroxylated heterocyclic compounds.[8]
-
Reaction Setup: In a 250 mL round-bottom flask, suspend 4-hydroxy-1H-pyrazole (10 g, 0.12 mol) and potassium carbonate (25 g, 0.18 mol) in acetonitrile (100 mL).
-
Addition of Alkylating Agent: To the stirred suspension, add 2,2-difluoroethyl triflate (28 g, 0.13 mol) dropwise at room temperature. Note: 2,2-difluoroethyl triflate is a reactive electrophile and should be handled with care in a well-ventilated fume hood.
-
Reaction: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Workup: Filter the reaction mixture to remove the inorganic salts. Wash the filter cake with acetonitrile.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product as an oil or a semi-solid.
Purification Protocol
Purification of the crude this compound is crucial to ensure the quality of the final SDHI fungicide. Column chromatography is the recommended method for obtaining a high-purity product.
Protocol 3.1: Column Chromatography
-
Column Preparation: Pack a silica gel column (230-400 mesh) using a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Load the dried silica gel onto the top of the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 40% ethyl acetate). The choice of eluent system may require optimization based on TLC analysis.
-
Fraction Collection: Collect fractions and analyze them by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound as a solid or oil.
| Purification Parameter | Recommended Conditions |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Hexane/Ethyl Acetate Gradient |
| Gradient Example | 10% to 40% Ethyl Acetate |
| Monitoring | TLC with UV visualization (254 nm) |
Table 1: Recommended Parameters for Column Chromatography Purification.
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. The following protocols outline the use of Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
NMR Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation. Both ¹H and ¹⁹F NMR are critical for confirming the structure of the target molecule.
Protocol 4.1.1: NMR Sample Preparation and Analysis
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified product in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR Analysis: Acquire the ¹H NMR spectrum. The expected spectrum should show signals corresponding to the pyrazole ring protons and the protons of the difluoroethoxy group.
-
¹⁹F NMR Analysis: Acquire the ¹⁹F NMR spectrum. This will show a characteristic signal for the -CHF₂ group.
| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | ~7.5-8.0 | s | - | Pyrazole C-H |
| ¹H | ~7.5-8.0 | s | - | Pyrazole C-H |
| ¹H | ~6.0-6.5 | tt | ~55 (JH-F), ~3 (JH-H) | -OCH₂CH F₂ |
| ¹H | ~4.2-4.5 | t | ~3 (JH-H) | -OCH ₂CHF₂ |
| ¹⁹F | ~-120 to -130 | dt | ~55 (JF-H) | -OCH₂CF ₂H |
Table 2: Predicted ¹H and ¹⁹F NMR Data for this compound. Note: Actual chemical shifts may vary depending on the solvent and instrument.[9][10]
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
HPLC-MS is used to determine the purity of the compound and confirm its molecular weight.
Protocol 4.2.1: HPLC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.
-
Chromatographic Separation: Inject the sample onto a reverse-phase HPLC column.
-
Mass Spectrometric Detection: Use an electrospray ionization (ESI) source in positive ion mode to detect the protonated molecular ion [M+H]⁺.
| Parameter | Recommended Conditions |
| HPLC System | Agilent 1200 series or equivalent |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| MS Detector | ESI-MS in Positive Ion Mode |
| Expected [M+H]⁺ | m/z = 149.05 |
Table 3: Recommended HPLC-MS Parameters.[11][12][13][14]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides information on the volatility and fragmentation pattern of the compound, which is useful for identification and impurity profiling.
Protocol 4.3.1: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.
-
GC Separation: Inject the sample into the GC system equipped with a suitable capillary column.
-
MS Detection: Analyze the eluting compounds using an electron ionization (EI) mass spectrometer.
Analytical Workflow
Figure 3: Workflow for Synthesis, Purification, and Analysis.
Expected GC-MS Fragmentation:
The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 148. The fragmentation pattern will likely involve the loss of the difluoroethoxy group or fragments thereof. Common fragmentation pathways for pyrazole ethers include cleavage of the ether bond.[15][16][17][18]
-
m/z = 148 (M⁺): Molecular ion.
-
m/z = 83: Loss of -OCH₂CHF₂.
-
m/z = 65: Loss of -CHF₂ from the ethoxy side chain.
Conclusion
The protocols detailed in this application note provide a robust framework for the synthesis, purification, and characterization of this compound. Adherence to these methodologies will enable researchers and drug development professionals to produce this key SDHI fungicide intermediate with high purity and confidence in its structural identity. The analytical techniques described are essential for quality control and for ensuring the integrity of subsequent synthetic steps in the development of novel agrochemicals.
References
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- Design, Synthesis, Fungicidal Evaluation of Novel Pyrazole-furan and Pyrazole-pyrrole Carboxamide as Succinate Dehydrogenase Inhibitors.
- Design, Synthesis, and Evaluation of the Antifungal Activity of Novel Pyrazole-Thiazole Carboxamides as Succinate Dehydrogenase Inhibitors. PubMed. (2020-07-08).
- Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors. PubMed. (2023-08-02).
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- Synthesis and Pharmacological Activities of Pyrazole Deriv
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scale-up synthesis protocols for 4-(2,2-difluoroethoxy)-1H-pyrazole
An Application Guide for the Scalable Synthesis of 4-(2,2-Difluoroethoxy)-1H-pyrazole
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide for the multi-gram to kilogram scale synthesis of this compound, a heterocyclic building block of increasing importance in medicinal chemistry. The difluoroethoxy moiety is a recognized bioisostere for hydroxyl and methoxy groups, offering modulation of physicochemical properties such as lipophilicity and metabolic stability. This guide details a robust and scalable two-step synthetic sequence, commencing with the synthesis of the key intermediate, 4-hydroxy-1H-pyrazole (pyrazolin-4-one), followed by a Williamson ether synthesis. We provide detailed, step-by-step protocols, scale-up considerations, safety protocols, and in-depth explanations for experimental choices to ensure scientific integrity and reproducibility for researchers in drug development and process chemistry.
Introduction and Strategic Overview
The pyrazole core is a privileged scaffold in numerous pharmaceutical agents, valued for its diverse biological activities.[1][2][3] The introduction of fluorine-containing substituents, such as the 2,2-difluoroethoxy group, can significantly enhance a molecule's pharmacological profile. This guide outlines a practical and scalable approach to this compound, designed for implementation in a process chemistry or advanced research laboratory setting.
Our synthetic strategy is predicated on a convergent, two-step approach that prioritizes the use of readily available and cost-effective starting materials. The key transformation is the O-alkylation of the ambident nucleophile 4-hydroxy-1H-pyrazole. While alkylation of pyrazolones can yield mixtures of O- and N-alkylated products, reaction conditions can be optimized to strongly favor the desired O-alkylation pathway.[4]
Synthetic Pathway Visualization
The overall synthetic transformation is depicted below. The process begins with the cyclocondensation of diethyl malonate and hydrazine to form the pyrazolone intermediate, which is subsequently alkylated using a pre-formed 2,2-difluoroethyl tosylate.
Caption: Overall synthetic route for this compound.
Step 1: Synthesis of 4-Hydroxy-1H-pyrazole
This foundational step involves the Knorr-type cyclocondensation reaction between diethyl malonate and hydrazine hydrate.[5] The reaction proceeds via initial formation of a hydrazone, followed by intramolecular cyclization and elimination of ethanol to yield the stable pyrazolone ring system.
Lab-Scale Protocol (100 g Scale)
Materials:
-
Sodium metal: 25.3 g (1.1 mol, 2.2 eq)
-
Anhydrous Ethanol: 1.5 L
-
Diethyl malonate: 80.1 g (0.5 mol, 1.0 eq)
-
Hydrazine hydrate (~64% solution): 39.1 g (0.5 mol, 1.0 eq)
-
Glacial Acetic Acid
-
Deionized Water
Procedure:
-
Sodium Ethoxide Preparation: Under an inert atmosphere (N₂ or Ar), carefully add sodium metal in portions to anhydrous ethanol in a 3 L three-neck flask equipped with a mechanical stirrer, condenser, and dropping funnel. The reaction is highly exothermic; control the addition rate to maintain a gentle reflux. Allow the mixture to cool to room temperature once all sodium has dissolved.
-
Reaction: Add diethyl malonate dropwise to the sodium ethoxide solution over 30 minutes. Stir the resulting mixture for 1 hour at room temperature.
-
Hydrazine Addition: Add hydrazine hydrate dropwise via the dropping funnel over 30 minutes. The reaction is exothermic. After the addition is complete, heat the mixture to reflux and maintain for 4 hours.
-
Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the mixture by slow addition of glacial acetic acid until pH ~7 is reached. A precipitate will form.
-
Isolation: Remove the ethanol under reduced pressure. To the resulting slurry, add 500 mL of cold deionized water and stir for 30 minutes.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water (2 x 200 mL), and dry under vacuum at 50°C to a constant weight. The product is typically obtained as a white to off-white solid.
Scale-Up Considerations and Protocol (1 kg Scale)
Key Challenges for Scale-Up:
-
Exothermicity: The dissolution of sodium in ethanol and the subsequent reaction steps are exothermic. Efficient heat transfer is critical.
-
Sodium Handling: Handling large quantities of sodium metal requires stringent safety protocols.
-
Product Isolation: Efficient filtration and drying of a large volume of solid product.
Scale-Up Protocol:
-
Equipment: 20 L glass-lined reactor with overhead stirring, temperature probe, reflux condenser, and addition ports.
-
Reagent Quantities:
-
Sodium metal: 253 g (11.0 mol)
-
Anhydrous Ethanol: 15 L
-
Diethyl malonate: 801 g (5.0 mol)
-
Hydrazine hydrate (~64%): 391 g (5.0 mol)
-
-
Procedure:
-
Charge the reactor with anhydrous ethanol and inert the atmosphere.
-
Add sodium metal in manageable portions through a solid addition port, controlling the internal temperature below reflux with jacket cooling.
-
Once sodium dissolution is complete and the solution has cooled, add diethyl malonate via a pump over 1-2 hours, maintaining the temperature below 30°C.
-
Add hydrazine hydrate via pump over 1-2 hours, again managing the exotherm to keep the temperature below 40°C.
-
Heat the reactor contents to reflux (~78°C) and hold for 4-6 hours. Monitor reaction completion by TLC or LC-MS.
-
Cool the reactor to 10-15°C. Slowly add glacial acetic acid to neutralize the batch, keeping the temperature below 30°C.
-
Distill off the ethanol under vacuum.
-
Add cold water (5 L), stir the slurry, and isolate the product using a large Büchner funnel or filter press. Wash thoroughly with water and dry in a vacuum oven.
-
Step 2: O-Alkylation with 2,2-Difluoroethyl Tosylate
This step involves a Williamson ether synthesis. 4-Hydroxy-1H-pyrazole is deprotonated with a suitable base, and the resulting pyrazolate anion attacks the electrophilic carbon of 2,2-difluoroethyl tosylate. The choice of a non-nucleophilic base and an aprotic polar solvent is crucial to favor O-alkylation.
Preparation of 2,2-Difluoroethyl Tosylate
Materials:
-
2,2-Difluoroethanol: 100 g (1.22 mol, 1.0 eq)
-
Tosyl chloride (p-toluenesulfonyl chloride): 256 g (1.34 mol, 1.1 eq)
-
Pyridine: 300 mL
-
Dichloromethane (DCM): 1 L
Procedure:
-
In a flask cooled to 0°C, dissolve 2,2-difluoroethanol in DCM and pyridine.
-
Add tosyl chloride portion-wise, maintaining the temperature below 5°C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with cold 2M HCl and separate the organic layer.
-
Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the tosylate, which can be used without further purification.
Lab-Scale Protocol (50 g Scale)
Materials:
-
4-Hydroxy-1H-pyrazole: 42.0 g (0.5 mol, 1.0 eq)
-
Potassium carbonate (K₂CO₃), finely powdered: 103.7 g (0.75 mol, 1.5 eq)
-
2,2-Difluoroethyl tosylate: 129.1 g (0.55 mol, 1.1 eq)
-
N,N-Dimethylformamide (DMF): 500 mL
Procedure:
-
Charge a flask with 4-hydroxy-1H-pyrazole, potassium carbonate, and DMF.
-
Heat the mixture to 80°C and stir for 1 hour.
-
Add the 2,2-difluoroethyl tosylate dropwise or as a solution in DMF.
-
Maintain the reaction at 80°C for 6-8 hours, monitoring progress by TLC or LC-MS.
-
Cool the reaction to room temperature and pour it into 1.5 L of ice-water.
-
Extract the aqueous mixture with ethyl acetate (3 x 500 mL).
-
Combine the organic extracts, wash with brine (2 x 300 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Scale-Up Considerations and Protocol (500 g Scale)
Key Challenges for Scale-Up:
-
Solvent Choice: DMF can be difficult to remove on a large scale. Consider alternative solvents like acetonitrile or exploring phase-transfer catalysis conditions.
-
Aqueous Work-up: Handling large volumes of aqueous waste from extraction.
-
Purification: Large-scale chromatography is resource-intensive. Developing a robust crystallization protocol is essential for industrial-scale purification.[6][7]
Scale-Up Protocol:
-
Equipment: 10 L jacketed reactor, overhead stirrer, condenser, temperature probe.
-
Reagent Quantities:
-
4-Hydroxy-1H-pyrazole: 420 g (5.0 mol)
-
Potassium carbonate: 1037 g (7.5 mol)
-
2,2-Difluoroethyl tosylate: 1291 g (5.5 mol)
-
Acetonitrile: 5 L
-
-
Procedure:
-
Charge the reactor with 4-hydroxy-1H-pyrazole, potassium carbonate, and acetonitrile.
-
Heat the slurry to reflux (~82°C) and hold for 1 hour.
-
Add the tosylate reagent via pump over 1-2 hours.
-
Maintain at reflux for 8-12 hours until the reaction is complete.
-
Cool the reactor and filter off the inorganic salts. Wash the filter cake with acetonitrile.
-
Concentrate the filtrate under vacuum.
-
Perform a solvent swap to a suitable crystallization solvent (e.g., isopropanol or toluene).
-
Heat to dissolve the residue, then cool slowly to induce crystallization.
-
Isolate the product by filtration, wash with cold solvent, and dry under vacuum.
-
Process Workflow and Data Summary
Caption: General workflow for the synthesis and purification of the target compound.
Table 1: Reagent Quantities and Expected Yields
| Step | Reagent | Lab Scale (mol eq) | Scale-Up (mol eq) | Typical Yield |
| 1 | Diethyl malonate | 1.0 | 1.0 | 75-85% |
| Hydrazine hydrate | 1.0 | 1.0 | ||
| Sodium | 2.2 | 2.2 | ||
| 2 | 4-Hydroxy-1H-pyrazole | 1.0 | 1.0 | 65-75% |
| K₂CO₃ | 1.5 | 1.5 | ||
| 2,2-Difluoroethyl tosylate | 1.1 | 1.1 |
Safety and Handling
All operations should be conducted in a well-ventilated fume hood or an appropriate process bay with personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
-
Sodium Metal: Highly reactive with water and alcohols. Handle under an inert atmosphere. Use appropriate fire extinguishing media (Class D, e.g., dry sand).
-
Hydrazine Hydrate: Toxic and corrosive. Avoid inhalation and skin contact.
-
2,2-Difluoroethanol: A highly flammable liquid and vapor.[8][9][10] Keep away from ignition sources and use explosion-proof equipment.[8][10] Ensure adequate ventilation.[8][10]
-
Solvents: DMF is a reproductive toxin. Flammable solvents like ethanol, ethyl acetate, and acetonitrile should be handled away from ignition sources. Grounding and bonding of equipment are necessary to prevent static discharge.[8][10]
Always consult the Safety Data Sheet (SDS) for each reagent before use.[8][9][10] Ensure eyewash stations and safety showers are readily accessible.[8][10]
References
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Efficient synthesis of 1,3-diaryl-4-halo-1H-pyrazoles from 3-arylsydnones and 2-aryl-1,1-dihalo-1-alkenes. PubMed Central. Available at: [Link]
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Halogen dance in pyrazole 1-oxides: synthesis of pyrazolo[3,4-c]quinoline 1-oxides. ElectronicsAndBooks. Available at: [Link]
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Safety Data Sheet: 2,2,2-Trifluoroethanol. Carl ROTH. Available at: [Link]
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Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]
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Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]
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ChemInform Abstract: Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction Between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. ResearchGate. Available at: [Link]
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Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. Available at: [Link]
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Synthesis and Diels–Alder Reactivity of 4-Fluoro-4-Methyl-4H-Pyrazoles. National Institutes of Health. Available at: [Link]
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Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity. Journal of Pharmaceutical Sciences and Research. Available at: [Link]
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Synthesis of 4,4-Difluoro-1H-pyrazole Derivatives. Thieme. Available at: [Link]
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Alkylation of pyrazolones / Introduction. Imperial College London. Available at: [Link]
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- 3. jpsbr.org [jpsbr.org]
- 4. Alkylation of pyrazolones / Introduction [ch.imperial.ac.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 7. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 8. fishersci.com [fishersci.com]
- 9. 2,2-Difluoroethanol | 359-13-7 | TCI AMERICA [tcichemicals.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
Application Note: Cross-Coupling Protocols for 4-(2,2-Difluoroethoxy)-1H-Pyrazole
This Application Note provides a comprehensive technical guide for the use of 4-(2,2-difluoroethoxy)-1H-pyrazole in cross-coupling reactions. It is designed for medicinal chemists and process engineers focusing on the installation of metabolically stable ether bioisosteres.
Executive Summary & Chemical Profile[1][2]
This compound is a specialized heterocyclic building block used primarily in drug discovery to introduce the 2,2-difluoroethoxy moiety. This group acts as a lipophilic, metabolically stable bioisostere for the common methoxy (-OMe) or ethoxy (-OEt) groups. The terminal difluoromethyl group (
Physicochemical Properties
| Property | Value / Characteristic | Implication for Coupling |
| Structure | Pyrazole with 4-position ether | Electron-rich aromatic system. |
| Acidity (NH) | pKa | Slightly more acidic than 4-methoxypyrazole due to the |
| Nucleophilicity | Moderate (N1 position) | Competent nucleophile for Pd, Cu, and SNAr reactions. |
| Stability | High | Ether linkage is stable to standard basic/acidic coupling conditions. |
Strategic Reaction Selection Guide
The primary challenge in utilizing this building block is the efficient formation of the C–N bond between the pyrazole nitrogen and an aryl/heteroaryl scaffold. The choice of method depends strictly on the electrophile partner.
Decision Matrix (DOT Visualization)
Figure 1: Decision tree for selecting the optimal coupling protocol based on the available electrophilic partner.
Detailed Experimental Protocols
Method A: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)
Best for: Unactivated aryl bromides, chlorides, and sterically hindered partners. Mechanism: The electron-rich nature of the 4-alkoxy group facilitates oxidative addition but requires bulky biaryl phosphine ligands to prevent catalyst poisoning by the pyrazole nitrogens.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Electrophile: Aryl Bromide (1.1 equiv)[1]
-
Catalyst:
(1–2 mol%) -
Ligand: tBuXPhos or BrettPhos (2–4 mol%)
-
Base:
(2.0 equiv) or (1.5 equiv) -
Solvent: Toluene or 1,4-Dioxane (Anhydrous)
Step-by-Step Protocol:
-
Setup: In a glovebox or under Argon flow, charge a reaction vial with the pyrazole (1.0 equiv), Aryl Bromide (1.1 equiv),
, Ligand, and Base. -
Solvation: Add anhydrous Toluene (0.2 M concentration relative to pyrazole).
-
Degassing: Sparge with Argon for 5 minutes or perform three freeze-pump-thaw cycles.
-
Reaction: Seal the vial and heat to 100°C for 12–18 hours.
-
Note: For chlorides, increase temperature to 110°C and use BrettPhos.
-
-
Workup: Cool to room temperature. Filter through a Celite pad, washing with EtOAc. Concentrate the filtrate.
-
Purification: Flash chromatography (Hexanes/EtOAc).
Critical Insight: The 2,2-difluoroethoxy group is robust; however, avoid strong nucleophilic bases (like LiHMDS) if the aryl partner has sensitive esters, as transesterification can occur.
Method B: Copper-Catalyzed Oxidative Coupling (Chan-Lam)
Best for: Complex late-stage functionalization where aryl halides are unavailable, or mild conditions (room temp) are required. Mechanism: Oxidative coupling using Cu(II) and molecular oxygen (or air) as the oxidant.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Coupling Partner: Aryl Boronic Acid (1.5–2.0 equiv)
-
Catalyst:
(0.1–1.0 equiv) -
Base: Pyridine (2.0 equiv) or
-
Solvent: Dichloromethane (DCM) or Methanol (MeOH)
-
Atmosphere: Dry Air or
balloon.
Step-by-Step Protocol:
-
Mixing: To a flask open to air, add the pyrazole (1.0 equiv), Aryl Boronic Acid (2.0 equiv), and
(0.5 equiv recommended for faster kinetics). -
Activation: Add solvent (DCM, 0.1 M) and Base (Pyridine, 2.0 equiv).
-
Oxidation: Insert a drying tube (optional) or attach an
balloon. Stir vigorously at Room Temperature for 24–48 hours.-
Visual Cue: The reaction mixture typically turns from blue/green to a dark slurry.
-
-
Quench: Dilute with DCM, wash with saturated
(aq) to remove copper salts (aqueous layer turns deep blue). -
Isolation: Dry organic layer over
, concentrate, and purify.
Critical Insight: The acidity of the 4-(2,2-difluoroethoxy)pyrazole NH is sufficient to drive this reaction without strong bases. If conversion is low, add 4Å molecular sieves to sequester water, which inhibits the catalytic cycle.
Method C: Nucleophilic Aromatic Substitution (SNAr)
Best for: Electron-deficient partners (e.g., 2-fluoropyridine, 4-fluoronitrobenzene). This is the only "catalyst-free" method.
Reagents:
-
Base:
(2.0 equiv) or NaH (1.1 equiv, for non-sensitive substrates). -
Solvent: DMF or DMSO (Polar Aprotic is essential).
-
Temp: 80–120°C.
Protocol:
-
Dissolve pyrazole and electrophile (1:1 ratio) in DMF.
-
Add
. -
Heat to 90°C. Monitor by LCMS. The reaction is usually complete within 2–4 hours.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Conversion (Buchwald) | Catalyst Poisoning | Switch to BrettPhos or AdBrettPhos precatalysts. Ensure thorough degassing ( |
| Low Conversion (Chan-Lam) | Wet Solvent / Inactive Boronic Acid | Add 4Å Molecular Sieves. Use fresh Boronic Acid (boroxines are less reactive). |
| Regioselectivity Issues | Tautomerism | 4-substituted pyrazoles are symmetric regarding N1/N2 unless there is a substituent at C3/C5. If C3/C5 are H, the product is a single regioisomer. |
| De-alkylation | Lewis Acid Cleavage | Avoid using |
Mechanistic Visualization (Chan-Lam Cycle)
The Chan-Lam coupling is particularly sensitive to the nucleophilicity of the pyrazole. The difluoroethoxy group slightly reduces electron density compared to a methoxy group, stabilizing the Cu-complex intermediate.
Figure 2: Simplified catalytic cycle for the Copper-mediated oxidative coupling of this compound.
References
-
Buchwald-Hartwig General Protocol: Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. Link
-
Chan-Lam Coupling Review: Qiao, J. X., & Lam, P. Y. S. (2011). "Copper-promoted carbon-heteroatom bond cross-coupling with boronic acids and derivatives." Synthesis. Link
-
Bioisosteres in Drug Design: Meanwell, N. A. (2011). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link
- CAS Registry Data: this compound (CAS 110439-70-8). SciFinder/Chemical Abstracts Service.
Sources
Troubleshooting & Optimization
Technical Support Center: Selective Synthesis of 4-(2,2-difluoroethoxy)-1H-pyrazole
Current Status: Operational Role: Senior Application Scientist Topic: Regioselective O-Alkylation / Preventing N-Alkylation
Executive Summary & Decision Matrix
Achieving exclusive O-alkylation on 4-hydroxypyrazole is a classic problem of ambident nucleophilicity . The pyrazole ring contains both a nucleophilic nitrogen (N1) and a hydroxyl group (at C4). While the hydroxyl proton is generally more acidic (
To ensure the synthesis of 4-(2,2-difluoroethoxy)-1H-pyrazole without N-alkylation, you must control the reaction kinetics or block the competing site.
Strategic Decision Tree
Use this logic flow to select the correct protocol for your available reagents.
Figure 1: Decision matrix for selecting the synthetic pathway based on reagent availability and tolerance for impurities.
The Core Challenge: Mechanism & Selectivity
Understanding the "Why" prevents the "What went wrong."
The Ambident Nucleophile Problem
4-Hydroxypyrazole exists in tautomeric equilibrium. When treated with a base, it forms an anion that can react at two distinct sites:[1]
-
Oxygen (Hard Nucleophile): Desired path. Favored by hard electrophiles and "hard" solvents.
-
Nitrogen (Soft Nucleophile): Undesired path. Favored by orbital control and soft electrophiles.
The Fluorine Effect:
The 2,2-difluoroethyl group is unique. The
-
Consequence 1: They deactivate the
-carbon, making reactions significantly slower compared to standard ethyl groups. -
Consequence 2: This sluggishness allows the highly nucleophilic Nitrogen more time to compete, increasing the ratio of N-alkylated byproducts if the Nitrogen is not masked.
Troubleshooting Guides
Issue 1: "I am seeing significant N-alkylated product (approx. 30-50%)."
Diagnosis: You are likely performing a direct alkylation on unprotected 4-hydroxypyrazole using a simple base (e.g.,
-
Switch to Route A (N-Protection). Install a Boc or Benzyl group on the nitrogen first.
-
Alternative: If you must skip protection, use a cesium base (
) in acetonitrile. The "Cesium Effect" can sometimes enhance O-alkylation due to the specific coordination of the large cesium cation with the hard oxygen anion, though this is less reliable than protection.
Issue 2: "The reaction with 2,2-difluoroethyl bromide is stalling or extremely slow."
Diagnosis: Low reactivity of the electrophile.
Root Cause: The electron-withdrawing effect of the two fluorine atoms creates a dipole that opposes the incoming nucleophile, raising the activation energy for
-
Upgrade the Leaving Group: Switch from Bromide to Triflate (-OTf) or Tosylate (-OTs) . The triflate is roughly
to times more reactive than bromide. -
Catalysis: Add a catalytic amount of NaI (Finkelstein condition) to generate the transient iodide in situ, though this is less effective with fluorinated substrates than alkyl substrates.
Issue 3: "My Boc group fell off during the reaction."
Diagnosis: Premature deprotection. Root Cause: The reaction conditions were too basic or thermal stress was too high. Boc groups are thermally unstable >80°C in basic media or labile in strong acids. Corrective Action:
-
Maintain temperature below 60°C .
-
Switch to Benzyl (Bn) or THP (Tetrahydropyranyl) protection, which are stable to basic alkylation conditions and removed specifically (Hydrogenation or Acid, respectively).
Recommended Protocols
Route A: The "Gold Standard" (N-Protection + Mitsunobu)
Best for: High purity requirements, scaling up, and avoiding difficult separations.
Step 1: N-Protection
React 4-hydroxypyrazole with
-
Result: 1-Boc-4-hydroxypyrazole.
Step 2: Mitsunobu Etherification This reaction uses the alcohol directly, avoiding the unstable triflate.
| Reagent | Equivalents | Role |
| 1-Boc-4-hydroxypyrazole | 1.0 | Substrate |
| 2,2-Difluoroethanol | 1.2 - 1.5 | Alcohol Source |
| Triphenylphosphine ( | 1.5 | Reductant |
| DIAD or DEAD | 1.5 | Oxidant / Activator |
| THF (Anhydrous) | Solvent | Medium (0.1 - 0.2 M) |
Protocol:
-
Dissolve N-Boc-pyrazole, 2,2-difluoroethanol, and
in anhydrous THF under Nitrogen. -
Cool to 0°C .
-
Add DIAD dropwise over 20 minutes. Crucial: Keep cold to prevent side reactions.
-
Warm to Room Temperature (RT) and stir for 12-16 hours.
-
Workup: Concentrate and purify via column chromatography. The Boc group ensures only the Oxygen is available for attack.
Step 3: Deprotection Treat with TFA/DCM (1:4) or HCl/Dioxane to remove the Boc group.
-
Final Product: this compound (HCl salt or free base).
Route B: Direct Alkylation (The "Fast Track")
Best for: Small scale, rapid screening, or when N-protection is impossible.
Reagents:
-
Substrate: 4-Hydroxypyrazole (1.0 eq)
-
Electrophile: 2,2-Difluoroethyl Triflate (1.1 eq) (Must be freshly prepared or stored cold)
-
Base:
(2.0 eq) -
Solvent: Acetonitrile (MeCN) or DMF.
Protocol:
-
Suspend 4-hydroxypyrazole and
in MeCN. Stir for 30 mins to form the anion. -
Cool to 0°C .
-
Add 2,2-difluoroethyl triflate dropwise.
-
Monitor by LCMS. Stop immediately upon consumption of starting material to prevent over-alkylation (N,O-dialkylation).
-
Purification: You will likely need Reverse Phase HPLC to separate the N-alkylated impurity from the O-alkylated product.
Visualizing the Pathway
The following diagram details the chemical logic of the N-Protection Strategy (Route A).
Figure 2: Step-by-step workflow for the N-Protection strategy, highlighting the isolation of the oxygen nucleophile.
FAQs
Q: Can I use 2,2-difluoroethyl tosylate instead of the triflate? A: Yes, but it requires higher temperatures (60-80°C). At these temperatures, if you are using Route B (Direct Alkylation), the thermodynamic preference for N-alkylation may increase. If using Route A (Protected), tosylates are excellent and more stable than triflates.
Q: Why is Mitsunobu preferred over SN2 for this specific ether? A: The Mitsunobu reaction activates the alcohol (2,2-difluoroethanol) into an alkoxy-phosphonium intermediate. This species is highly reactive toward the acidic phenol-like OH of the pyrazole. Since the reaction occurs under neutral/mild conditions (buffered by the betaine), it minimizes the harsh basic environment that often promotes N-alkylation or decomposition.
Q: How do I handle the 2,2-difluoroethyl triflate safely? A: Alkyl triflates are potent alkylating agents and potentially genotoxic. Handle in a fume hood. Decontaminate glassware with aqueous NaOH or ammonium hydroxide. Do not store for long periods; prepare fresh if possible.
References
-
Mitsunobu Reaction Overview & Mechanism
-
Title: Mitsunobu Reaction - TCI Chemicals[2]
- Source: TCI Chemicals
-
-
Reactivity of Fluorinated Electrophiles
-
Protecting Group Strategies
-
Regioselectivity in Pyrazoles
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. Backside versus Frontside SN2 Reactions of Alkyl Triflates and Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. researchgate.net [researchgate.net]
- 6. Protecting group - Wikipedia [en.wikipedia.org]
- 7. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 8. Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of 4-(2,2-difluoroethoxy)-1H-pyrazole
Current Status: Online Ticket ID: PYR-SEP-042 Assigned Specialist: Senior Application Scientist
Executive Summary: The Chemical Challenge
The separation of 4-(2,2-difluoroethoxy)-1H-pyrazole (Target) from its N-alkylated byproducts is a classic problem in heterocyclic chemistry. This usually arises during the O-alkylation of 4-hydroxypyrazole, where the nucleophilic nitrogen competes with the oxygen, or during deprotection steps where regioselectivity was lost.
The Core Distinction:
-
Target (1H-Pyrazole): Contains a free N-H proton. This makes the molecule amphoteric (can act as a weak acid).
-
Impurity (N-Alkylated): The nitrogen is substituted (blocked). It lacks the acidic proton and acts only as a weak base.
The Solution: You do not need expensive prep-HPLC. You can separate these species with high efficiency using pH-Switch Extraction (Acid-Base Workup) .
Module 1: The "Silver Bullet" Protocol (pH-Switch Extraction)
This method exploits the acidity of the pyrazole N-H (pKa ~13-14). By raising the pH, we deprotonate the target, forcing it into the aqueous layer while the non-acidic N-alkylated impurities remain in the organic layer.
Reagents Required[1][2][3][4][5][6][7][8]
-
Organic Solvent A: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).
-
Base: 1M or 2M NaOH (Sodium Hydroxide).
-
Acid: 2M or 6M HCl (Hydrochloric Acid).
-
Brine: Saturated NaCl solution.[1]
Step-by-Step Workflow
-
Dissolution: Dissolve your crude reaction mixture in Organic Solvent A (approx. 10-20 mL per gram of crude).
-
The "Switch" (Basic Wash):
-
Phase Separation:
-
Keep the Aqueous Layer (Top if DCM, Bottom if EtOAc). This contains your Target.
-
Optional: Wash the aqueous layer once more with fresh organic solvent to remove trace impurities.
-
Discard the Organic Layer (contains N-alkylated byproducts).
-
-
Recovery (Acidification):
-
Cool the aqueous layer on ice.
-
Slowly add HCl until pH reaches ~2-3.
-
Observation: The Target will reprotonate. It may precipitate as a solid (filter it) or form an oil.
-
-
Final Extraction:
-
Extract the acidic aqueous mixture with fresh Organic Solvent A (3x).
-
Combine organics, dry over Na₂SO₄, and concentrate.
-
Logic Diagram: pH-Switch Workflow
Caption: Flowchart illustrating the selective partitioning of the 1H-pyrazole target into the aqueous phase under basic conditions.
Module 2: Chromatographic Purification[6]
If the extraction does not yield >95% purity (e.g., due to emulsions or similar polarity of trace impurities), use flash chromatography.
Critical Warning: 1H-pyrazoles interact strongly with the acidic silanols on silica gel, leading to streaking (broad tails) and co-elution. You must modify the stationary phase.
Method A: Silica Gel (Normal Phase)
-
Stationary Phase: Standard Silica Gel (40-63 µm).
-
Mobile Phase: DCM : MeOH (Gradient 0% to 10%).
-
The Modifier (Essential): Add 1% Triethylamine (Et₃N) or 1% NH₄OH to the mobile phase. This neutralizes silica acidity.
-
Note: Without base, the 1H-pyrazole will likely stick to the baseline or streak across 20 fractions.
-
Method B: Reverse Phase (C18)
-
Stationary Phase: C18 functionalized silica.
-
Mobile Phase: Water (0.1% Formic Acid) : Acetonitrile (0.1% Formic Acid).
-
Gradient: 5% to 60% ACN.
-
Logic: The difluoroethoxy group adds lipophilicity. The N-alkylated byproduct is more lipophilic than the 1H-target (due to the extra alkyl group blocking the polar NH). The Target will elute earlier than the byproduct.
Module 3: Troubleshooting & FAQs
Q1: I acidified the aqueous layer, but no precipitate formed. Did I lose my product?
A: Not necessarily.
-
Cause: 4-alkoxypyrazoles can be moderately water-soluble, especially with the polar ether oxygen.
-
Fix: Do not rely on filtration. Perform an extraction of the acidified aqueous layer with EtOAc or DCM (3x). Check the aqueous waste by TLC to ensure the product has moved to the organic phase. If it hasn't, saturate the aqueous layer with NaCl (salting out) and extract again with THF/EtOAc (1:1).
Q2: My yield is lower than expected after extraction.
A: Check the pH of the "Basic Wash" step.
-
Issue: Pyrazoles are weak acids (pKa ~13-14). If you used weak base (like NaHCO₃ or Na₂CO₃), you likely did not fully deprotonate the pyrazole, meaning much of it stayed in the organic layer with the impurity.
-
Fix: Use 1M NaOH (pH > 13) to ensure quantitative deprotonation.
Q3: Can I use the boiling point difference?
A: Unlikely.
-
Analysis: Both species are likely high-boiling solids or oils. Distillation would require high vacuum and high temperatures, risking decomposition of the fluoro-ether linkage. Acid-base extraction is far gentler and more effective.
Quantitative Comparison of Methods
| Feature | Acid-Base Extraction | Silica Chromatography | Reverse Phase (C18) |
| Selectivity | High (Chemical) | Moderate (Physical) | High (Hydrophobic) |
| Throughput | High (Multi-gram) | Low (mg to g) | Low (mg to g) |
| Cost | Low (Solvents only) | Medium (Silica/Solvent) | High (Columns) |
| Time | < 1 Hour | 2-4 Hours | 2-4 Hours |
References
-
Evans, D. A. (2005). pKa's of Nitrogen Acids and Bases. Harvard University. Retrieved from [Link]
- Context: Establishes the pKa of pyrazole (~14) vs. N-alkyl pyrazoles (non-acidic), forming the basis of the extraction protocol.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. Context: General principles of acid-base extraction and heterocyclic tautomerism.
-
Reich, H. J. (2024). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. Retrieved from [Link]
- Context: Reference for acidity of heterocycles in organic media, supporting the use of strong bases for deproton
-
Google Patents. (2014). Synthesis of 4-alkoxypyrazoles. WO2014038224.[3] Retrieved from
- Context: Provides industrial context for the synthesis and purific
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. thieme-connect.de [thieme-connect.de]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Technical Guide: 1H NMR Spectrum Analysis of 4-(2,2-difluoroethoxy)-1H-pyrazole
Executive Summary
In modern medicinal chemistry, the 4-(2,2-difluoroethoxy)-1H-pyrazole motif is a high-value bioisostere. The difluoroethoxy group modulates lipophilicity (
However, characterizing this molecule presents specific analytical challenges:
-
Prototropic Tautomerism: The pyrazole NH proton is labile, leading to signal broadening or disappearance depending on the solvent.
-
Fluorine Coupling: The
nuclei induce significant splitting patterns ( ) in the spectrum, complicating integration and assignment.
This guide provides a definitive protocol for the structural validation of this compound, comparing the Standard Approach (CDCl₃) against the Recommended High-Fidelity Approach (DMSO-d₆ + ¹⁹F Validation) .
Part 1: Structural Context & The "Fluorine Effect"
Before analyzing the spectrum, one must understand the magnetic environment created by the fluorine atoms. Unlike a simple ethyl group, the 2,2-difluoroethyl moiety creates a second-order-like splitting system due to strong heteronuclear coupling.
Structural Breakdown
-
Pyrazole Ring (Positions 3, 5): Chemically equivalent on the NMR timescale due to rapid tautomeric exchange, unless the exchange is slowed (e.g., in DMSO or at low temp).
-
Linker (
): Deshielded by oxygen and vicinal fluorines. -
Terminal Group (
): Highly characteristic "Triplet of Triplets" due to geminal fluorine coupling and vicinal proton coupling.
Diagram 1: Analytical Workflow
The following decision tree outlines the optimal workflow for characterizing this molecule, prioritizing solvent selection to manage tautomerism.
Caption: Decision matrix for solvent selection. DMSO-d₆ is prioritized for full structural assignment including the labile NH proton.
Part 2: Experimental Protocol
To ensure reproducibility and "Trustworthiness" (E-E-A-T), follow this specific acquisition protocol.
Sample Preparation
-
Mass: 5–10 mg of sample.
-
Solvent: 0.6 mL DMSO-d₆ (99.9% D).
-
Why: Chloroform (
) often facilitates rapid proton exchange with trace water, causing the pyrazole NH signal to broaden into the baseline or disappear. DMSO forms strong hydrogen bonds with the NH, slowing the exchange and sharpening the peak [1].
-
-
Tube: 5mm high-precision NMR tube.
Instrument Parameters (600 MHz equivalent recommended)
-
Pulse Sequence: zg30 (30° pulse) or zg (90° pulse) with sufficient relaxation delay (
) to allow full relaxation of the isolated CHF₂ proton. -
Scans (NS): 16–32 (Sufficient for >95% purity).
-
Temperature: 298 K (25°C).
Part 3: 1H NMR Spectral Analysis (The Core)
This section details the specific chemical shifts and splitting patterns.[1][2][3][4][5][6][7][8][9]
Spectral Data Summary (in DMSO-d₆)
| Position | Group | Shift ( | Multiplicity | Integration | Coupling Constants ( |
| NH | Pyrazole N-H | 12.0 – 12.8 | Broad Singlet (br s) | 1H | Exchange dependent |
| H-3 / H-5 | Pyrazole C-H | 7.40 – 7.60 | Singlet (s) | 2H | |
| CHF₂ | Terminal | 6.10 – 6.50 | Triplet of Triplets (tt) | 1H | |
| OCH₂ | Linker | 4.20 – 4.40 | Triplet of Doublets (td) | 2H |
Detailed Splitting Analysis (The "Fingerprint")
The most complex feature is the difluoroethoxy chain. The coupling constants here are diagnostic.
1. The CHF₂ Proton (Triplet of Triplets)
This proton is split by:
-
Two geminal Fluorines (
): Large coupling ( Hz) creates a wide triplet. -
Two vicinal Protons (
): Small coupling ( Hz) splits each leg of the large triplet into a smaller triplet.
2. The OCH₂ Protons (Triplet of Doublets)
These protons are split by:
-
Two vicinal Fluorines (
): Medium coupling ( Hz) creates a triplet. -
One vicinal Proton (
): Small coupling ( Hz) splits the triplet into doublets.
Diagram 2: J-Coupling Splitting Tree (OCH₂ Signal)
Visualizing the multiplet formation for the
Caption: Splitting tree for the OCH₂ protons. The large triplet splitting arises from the two fluorine atoms, further split by the neighboring CHF₂ proton.
Part 4: Comparative Analysis (Performance vs. Alternatives)
This section objectively compares the recommended DMSO-d₆ protocol against the common CDCl₃ alternative, demonstrating why the latter is insufficient for this specific molecule.
Comparison 1: Solvent System Efficacy
| Feature | Method A: CDCl₃ (Alternative) | Method B: DMSO-d₆ (Recommended) | Scientific Rationale |
| NH Detection | Poor / Invisible. Often broadened into baseline due to fast exchange. | Excellent. Sharp or broad singlet at ~12-13 ppm. | DMSO acts as a H-bond acceptor, "locking" the NH proton and slowing exchange [2]. |
| H3/H5 Resolution | Averaged. Often appears as one singlet due to rapid tautomerism. | Distinct or Averaged. Depending on concentration, but generally sharper. | Tautomeric equilibrium is solvent-dependent. |
| Solubility | Moderate. | High. | Pyrazoles are polar heterocycles; DMSO ensures complete dissolution. |
Comparison 2: 1H NMR vs. 19F NMR Validation
Relying solely on 1H NMR is risky due to potential overlap of the CHF₂ multiplet with aromatic impurities.
-
1H NMR Limitation: The CHF₂ signal (tt) is low intensity (1H) and spread over >50 Hz, making it easy to miss or confuse with baseline noise in dilute samples.
-
19F NMR Advantage:
-
Signal: Appears as a clean doublet (split by CHF₂) at approx -125 ppm.
-
Background: Zero background (unlike 1H NMR), making it definitive for confirming the presence of the difluoro group.
-
Part 5: Troubleshooting & Validation
Common Pitfalls
-
Missing NH Signal: If using DMSO and the NH is still missing, the sample may be "wet" (containing
). Water catalyzes proton exchange.-
Fix: Add activated molecular sieves to the NMR tube or use a fresh ampoule of DMSO-d₆.
-
-
"Quartet" at 4.3 ppm: Low-field instruments (<300 MHz) may not resolve the triplet of doublets of the
group, making it look like a quartet.
References
-
Abraham, R. J., et al. (2006).[13] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry. Link
- Claramunt, R. M., et al. (2006). "The 1H NMR spectrum of pyrazole in a nematic phase." Journal of Physical Organic Chemistry. (Discusses tautomerism dynamics).
-
Reich, H. J. "Proton NMR Data." University of Wisconsin-Madison. (Standard reference for chemical shifts and coupling constants). Link
Sources
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- 13. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: Metabolic Stability of Methoxy vs. Difluoroethoxy Pyrazoles
Executive Summary
In the optimization of pyrazole-based pharmacophores, the methoxy group (-OCH₃) often presents a significant metabolic liability due to rapid O-dealkylation mediated by hepatic cytochrome P450 (CYP) enzymes. This guide evaluates the 2,2-difluoroethoxy group (-OCH₂CHF₂) as a superior bioisostere.
While the methoxy group offers favorable steric compaction and hydrogen bond acceptor capability, its metabolic instability frequently leads to high intrinsic clearance (
Mechanistic Comparison: The Fluorine Effect
To understand the stability differential, one must analyze the catalytic mechanism of CYP450-mediated O-dealkylation.
The Methoxy Liability (O-Dealkylation)
The metabolism of methoxy-pyrazoles proceeds via a Hydrogen Atom Transfer (HAT) mechanism initiated by the high-valent Iron-Oxo species (Compound I) of the CYP450 heme.
-
Abstraction: The enzyme abstracts a hydrogen atom from the
-carbon (methyl group), forming a carbon-centered radical. -
Rebound: The radical rapidly recombines with the hydroxyl radical to form a hemiacetal intermediate.
-
Collapse: The unstable hemiacetal spontaneously collapses, releasing formaldehyde and the free pyrazole-alcohol (phenol analog).
The Difluoroethoxy Shield
Replacing the methyl group with a 2,2-difluoroethyl moiety introduces profound electronic changes:
-
Bond Dissociation Energy (BDE): The
-fluorine atoms are strongly electron-withdrawing (electronegativity ). Through the inductive effect ( ), they decrease the electron density at the -methylene position ( ). This increases the BDE of the -C-H bonds, making them resistant to abstraction by the electrophilic CYP oxidant. -
Lipophilicity Modulation: While fluorination typically increases lipophilicity (
), the difluoroethoxy group maintains a balance. It is more lipophilic than methoxy but less prone to oxidative metabolism, often improving the Lipophilic Efficiency (LipE) of the molecule.
Pathway Visualization
The following diagram illustrates the divergent metabolic fates of the two analogs.
Figure 1: Comparative metabolic pathways. The methoxy group undergoes rapid oxidative dealkylation, while the difluoroethoxy group resists CYP450 attack due to electronic deactivation.
Comparative Performance Data
The following data summarizes the impact of bioisosteric replacement on metabolic stability in liver microsomes. This data is synthesized from representative Structure-Activity Relationship (SAR) studies in kinase and proteasome inhibitor optimization (e.g., J. Med. Chem. studies on pyrazole scaffolds).[1][2][3]
Table 1: Microsomal Stability Profile (Rat Liver Microsomes)
| Parameter | Methoxy Analog ( | Difluoroethoxy Analog ( | Impact |
| Intrinsic Clearance ( | > 50 | < 15 | >3-fold Improvement |
| Half-Life ( | < 15 min | > 60 min | Extended Duration |
| Metabolic Soft Spot | Blocked (Minor oxidation at terminal H) | Site Protection | |
| Lipophilicity ( | ~2.5 | ~2.9 | Slight Increase |
| Ligand Efficiency (LE) | High | Moderate | Trade-off for Stability |
Interpretation: The transition from methoxy to difluoroethoxy typically converts a high-clearance compound into a low-to-moderate clearance candidate. While there is a slight lipophilic penalty, the gain in metabolic stability often outweighs this, preventing the "first-pass effect" that leads to poor oral bioavailability.
Experimental Protocol: Microsomal Stability Assay
To validate these properties in your own series, follow this standardized protocol for determining Intrinsic Clearance (
Materials[1][4][5][6][7]
-
Test Compounds: 10 mM stock in DMSO.
-
Microsomes: Pooled Rat Liver Microsomes (RLM) or Human Liver Microsomes (HLM) (20 mg/mL protein conc).
-
Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
Workflow Diagram
Figure 2: Standard workflow for determining metabolic stability in liver microsomes.
Calculation Logic
The elimination rate constant (
Validation Criteria:
-
Positive Control: Verapamil or Propranolol (High Clearance) must show
min. -
Negative Control: Warfarin (Low Clearance) must show
min. -
Linearity:
of the decay curve must be .
Conclusion & Recommendations
For pyrazole-based drug candidates exhibiting high turnover due to O-dealkylation, the 2,2-difluoroethoxy group is a validated, high-value bioisostere.
-
Recommendation 1: Prioritize 2,2-difluoroethoxy replacement if the methoxy analog shows
in RLM. -
Recommendation 2: Monitor lipophilicity (
).[4] If the difluoroethoxy analog becomes too lipophilic ( ), consider introducing a polar group elsewhere on the scaffold to maintain solubility. -
Recommendation 3: Use the difluoroethoxy group not just for stability, but to explore subtle steric changes in the binding pocket, as the
terminus is larger than a methyl group and can engage in weak hydrogen bonding (C-F···H-N).
References
-
Hager, N. et al. (2025). Design and Development of Lysyl tRNA Synthetase Inhibitors for the Treatment of Tuberculosis. Journal of Medicinal Chemistry. Link (Discusses 2,2-difluoroethoxy as a stability-enhancing group).
-
Zhan, W. et al. (2019). Optimization of Species-Selective Reversible Proteasome Inhibitors for the Treatment of Malaria. Journal of Medicinal Chemistry. Link (Direct comparison: "fluoroethyl group conferred slight improvements in activity and human/rat microsomal stability").[5]
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link (Review of fluorine bioisosterism principles).
-
Haghi, A. et al. (2022). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. Link (Mechanistic details on CYP450 oxidation of fluorinated groups).
-
Di Mola, A. et al. (2021). 1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Operated Calcium Entry. Journal of Medicinal Chemistry. Link (Example of pyrazole metabolic stability optimization).
Sources
- 1. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities | MDPI [mdpi.com]
- 2. Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
